Cryptophycin 1
Overview
Description
Cryptophycins are a family of macrolide molecules that are potent cytotoxins. They were originally discovered in cyanobacteria of the genus Nostoc in 1990 . Cryptophycins are members of the depsipeptide family and have been studied for their potential antiproliferative properties, making them useful in developing chemotherapy . These compounds were initially patented as antifungal agents and later identified as microtubule inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptophycins can be synthesized through chemical and chemoenzymatic methods. The total synthesis of cryptophycins involves the assembly of four building blocks, namely units A–D . The synthesis typically includes steps such as coupling reactions, protection and deprotection of functional groups, and cyclization . For example, the Sih synthesis uses the Hawaii route for assembling the C-D unit, followed by coupling with unit B in the presence of DCC, 1-hydroxybenzotriazole, and Hünig’s base in THF .
Industrial Production Methods: The chemoenzymatic synthesis involves the use of non-ribosomal peptide synthetase modules to form ester bonds, which can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cryptophycins undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epoxidation of cryptophycin-4 to produce cryptophycin-2 using a P450 epoxidase . This reaction is regio- and stereospecific, highlighting the enzyme’s substrate tolerance and cooperativity .
Common Reagents and Conditions:
Oxidation: P450 epoxidase is used for the epoxidation of cryptophycin-4.
Reduction: Specific reducing agents can be used to modify functional groups within the cryptophycin structure.
Substitution: Various nucleophiles can be introduced to replace specific functional groups, altering the compound’s properties.
Major Products:
Cryptophycin-2: Produced from the epoxidation of cryptophycin-4.
Modified Cryptophycins: Various analogues can be synthesized through substitution reactions to study structure-activity relationships.
Scientific Research Applications
Cryptophycins have a wide range of scientific research applications:
Mechanism of Action
Cryptophycins are potent microtubule inhibitors with a mechanism of action similar to that of vinca alkaloids . They interact with tubulin, depleting microtubules and preventing cell division . This leads to cell cycle arrest in the G2-M phase and induces apoptosis . Cryptophycins are also capable of overcoming multidrug resistance by being less susceptible to P-glycoprotein-mediated efflux .
Comparison with Similar Compounds
Vinca Alkaloids: Vinblastine, Vincristine
Taxanes: Paclitaxel, Docetaxel
Cryptophycins are unique due to their potent cytotoxicity, ability to overcome multidrug resistance, and potential for targeted drug delivery applications .
Properties
IUPAC Name |
(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOPSMXOBPNNV-VVCTWANISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901046187 | |
Record name | Cryptophycin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124689-65-2 | |
Record name | Cryptophycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptophycin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRYPTOPHYCIN 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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